

Toxicological Profile of DTPD-Q: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dtpd-Q*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological profile of N,N'-di-p-tolyl-p-phenylenediamine quinone (**DTPD-Q**), an oxidation product of the rubber antioxidant DTPD. While research on **DTPD-Q** is emerging, this document synthesizes the available data on its aquatic and in vitro toxicity, mechanisms of action, and compares its toxicological profile with related p-phenylenediamine quinones (PPD-Qs). This guide aims to serve as a foundational resource for researchers, scientists, and professionals in drug development and environmental toxicology, highlighting current knowledge and identifying critical data gaps for future investigation.

Introduction

N,N'-di-p-tolyl-p-phenylenediamine quinone (**DTPD-Q**) is a transformation product of N,N'-di-p-tolyl-p-phenylenediamine (DTPD), an antioxidant utilized in the rubber industry to prevent degradation of materials.^[1] The environmental presence of DTPD and its subsequent oxidation to **DTPD-Q** have raised concerns regarding its potential biological effects and toxicity.^[2] This document provides a detailed summary of the known toxicological data for **DTPD-Q**, outlines experimental methodologies, and illustrates implicated signaling pathways.

Quantitative Toxicological Data

The available quantitative toxicological data for **DTPD-Q** is summarized in the tables below. It is important to note that the data is currently limited, with a primary focus on aquatic toxicity and in vitro assays.

Table 1: Aquatic Toxicity of DTPD-Q

Species	Exposure Duration	Endpoint	Concentration	Reference(s)
Rainbow Trout (Oncorhynchus mykiss)	96 hours	LC50	> 50 µg/L	[3]
Vibrio fischeri (aquatic bacterium)	Not Specified	EC50	1.98 mg/L	[2]

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms.

Table 2: In Vitro and Other Toxicity Data for DTPD-Q

Assay/Organism	Endpoint	Concentration/Value	Remarks	Reference(s)
Dithiothreitol (DTT) Assay	DTT Consumption Rate	1.76 $\mu\text{M min}^{-1}$ μM^{-1}	Indicates high oxidative potential, comparable to other reactive quinones.	[2]
Caenorhabditis elegans	Intestinal Permeability	Enhanced at 1-10 $\mu\text{g/L}$	Suggests disruption of intestinal barrier function.	,
Caenorhabditis elegans	Reactive Oxygen Species (ROS) Production	Increased at 1-10 $\mu\text{g/L}$	Indicates induction of oxidative stress.	,
Dynamin 1 Inhibition	IC50	273 μM	DTPD-Q acts as an inhibitor of dynamin 1.	
Clathrin-mediated endocytosis	IC50	120 μM	Inhibition observed in serum-starved U2OS cells.	

Note: IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

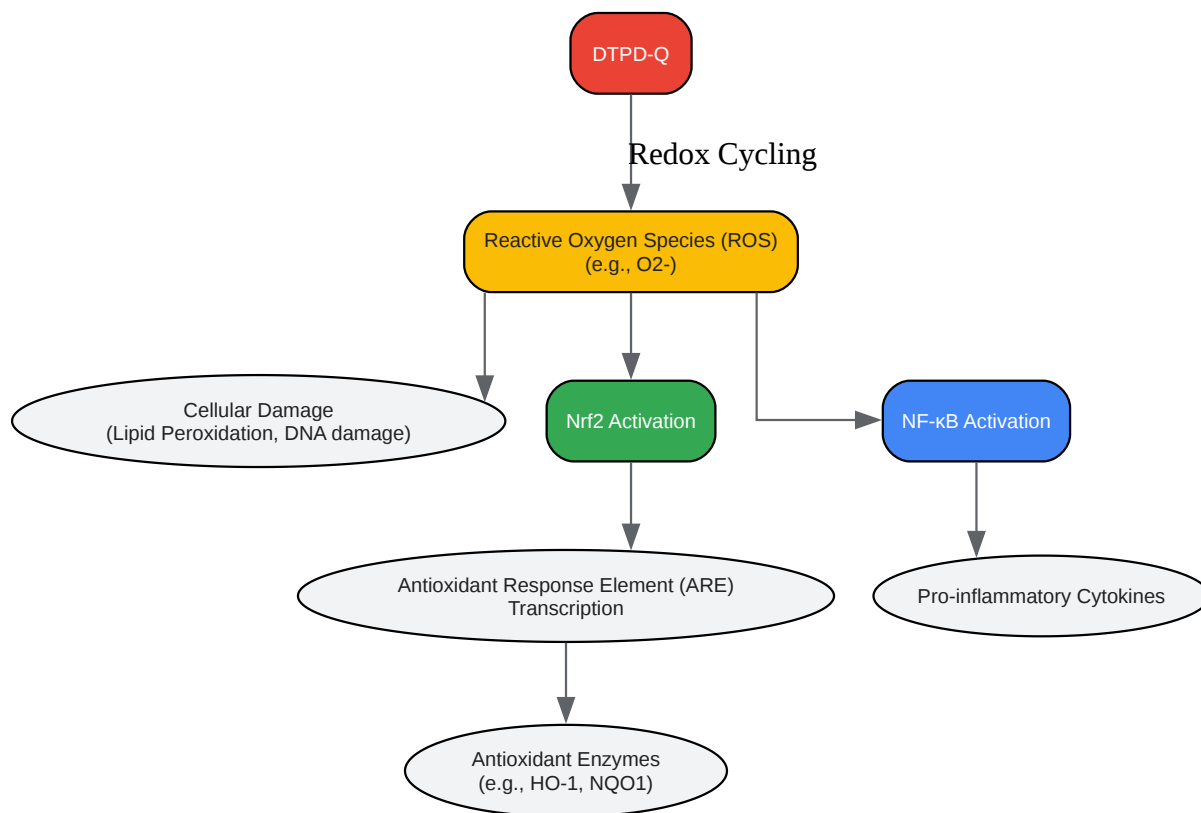
Mechanisms of Toxicity

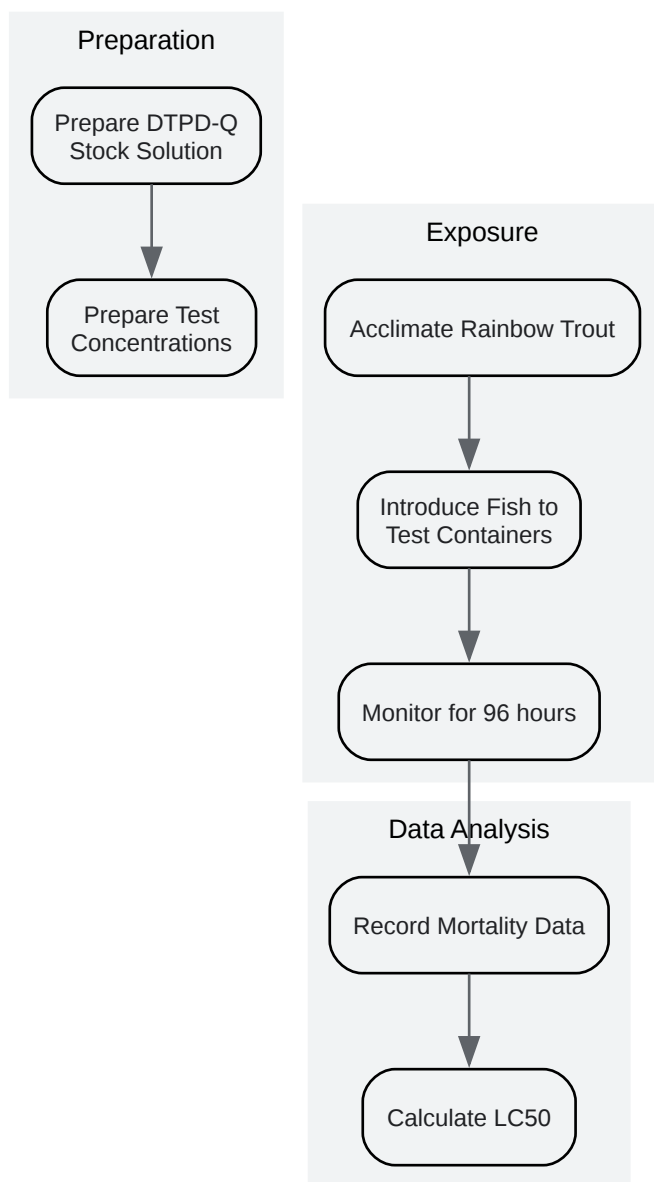
The primary mechanism of toxicity for **DTPD-Q**, like other PPD-quinones, is believed to be the induction of oxidative stress. This occurs through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions and regenerate the parent quinone. This cycle leads to a continuous production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

The increased intracellular ROS can subsequently activate stress-responsive signaling pathways, including the Nrf2 antioxidant response and pro-inflammatory pathways like NF- κ B.

Oxidative Stress and Cellular Response Pathways

The generation of ROS by **DTPD-Q** is a critical event that triggers cellular defense and damage pathways. The Nrf2 pathway is a key protective mechanism against oxidative stress, while chronic activation of pro-inflammatory pathways like NF- κ B can lead to cellular damage.





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